2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a fused benzene and oxazepine ring system, which imparts unique chemical and biological properties. It has garnered interest in various fields of scientific research due to its potential pharmacological activities.
Properties
IUPAC Name |
2-phenyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-8-4-5-9-12(11)19-13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGQYLVMPYAFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yields . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . This one-pot synthesis is notable for its practical application and regioselectivity due to the Smiles rearrangement.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Ugi four-component reaction followed by intramolecular O-arylation . This method is advantageous due to its simplicity and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated positions of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione exhibit promising anticancer properties. A study demonstrated that certain synthesized compounds from this class induced apoptosis in cancer cell lines, including leukemia (K-562) and breast cancer (T-47D) cells. These compounds activated caspase-3 and Bax while downregulating Bcl2, leading to significant cytotoxic effects against cancer cells without affecting normal fibroblasts .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can influence neurotransmitter levels and protect against oxidative stress in models of epilepsy. The compound GM-90432, related to this class, exhibited neuroprotective effects by modulating various neurochemical pathways and improving survival rates in zebrafish models subjected to pentylenetetrazole-induced seizures .
Synthetic Routes
The synthesis of this compound can be achieved through several methods. A common approach involves cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This method allows for the introduction of various substituents on the phenyl ring, which can enhance the biological activity of the resulting compounds.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution at halogenated positions on the benzene ring is also feasible.
Cancer Treatment Study
In a recent study involving synthesized benzo[f][1,4]oxazepine derivatives, researchers observed that certain compounds showed a high degree of selectivity toward cancer cells compared to normal cells. The study highlighted compound 6f as particularly effective in inducing cell cycle arrest at the G2/M phase and triggering apoptosis through specific biochemical pathways .
Neuroprotection in Epilepsy Models
A separate investigation into GM-90432's neuroprotective effects revealed its ability to alter neurotransmitter levels significantly and provide protection against oxidative stress in zebrafish models induced with seizures. This suggests that similar derivatives might be effective in developing new treatments for epilepsy .
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate caspase-3 and Bax, leading to apoptosis in cancer cells . Additionally, it may interact with neurotransmitter receptors, contributing to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Shares a similar core structure but lacks the phenyl substitution.
Loxapine: An antipsychotic drug with a similar oxazepine ring system.
Amoxapine: An antidepressant with a similar chemical structure.
Uniqueness
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for scientific research and industrial applications.
Biological Activity
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its anticancer properties, mechanisms of action, and other biological activities based on diverse research findings.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of 2-phenylbenzo[f][1,4]oxazepine derivatives against various cancer cell lines. A notable study synthesized several derivatives and evaluated their cytotoxicity against leukemia K-562 and breast T-47D cancer cells. The results indicated that certain derivatives exhibited significant selectivity towards cancer cells over normal fibroblasts (WI-38) .
Key Findings:
- Compounds Tested: Among the tested compounds, 6f, 10, and 11e showed the highest cytotoxicity.
- Mechanism of Action: The mechanism involved apoptosis induction through the activation of caspase-3 and Bax, alongside the downregulation of Bcl2. This suggests a pathway for therapeutic intervention in resistant cancer types .
Table: Cytotoxicity of Selected Compounds
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6f | K-562 | 15.3 | High |
| 10 | T-47D | 18.7 | Moderate |
| 11e | K-562 | 22.5 | High |
The biological activity of 2-phenylbenzo[f][1,4]oxazepine derivatives is closely linked to their ability to disrupt cell cycle progression and induce apoptosis:
- Cell Cycle Arrest: The compounds caused a complete growth arrest at the G2/M phase.
- Apoptosis Induction: The activation of apoptotic pathways was confirmed through flow cytometry analysis showing an increase in preG1 apoptotic cells .
Additional Biological Activities
Beyond anticancer properties, some studies have explored the anti-inflammatory and antimicrobial activities of benzoxazepine derivatives:
- Anti-inflammatory Effects: Certain derivatives were shown to modulate pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential use in inflammatory conditions .
- Antimicrobial Activity: Limited antimicrobial activity was observed against specific bacterial strains, although the efficacy varied significantly among different derivatives .
Case Studies
A case study involving the synthesis and evaluation of various benzoxazepines demonstrated their potential as novel therapeutic agents. The study focused on their structure-activity relationships (SAR), revealing that modifications in the phenyl ring significantly influenced their biological activities .
Study Highlights:
- Synthesis Methodology: Compounds were synthesized through reactions involving maleic anhydride and various amines.
- Biological Testing: Evaluations included both in vitro cytotoxicity assays against cancer cell lines and assessments for anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
